2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound with a complex structure
Mechanism of Action
Target of Action
It is known that similar compounds can interact with proteins, specifically modifying lysine residues .
Mode of Action
The compound, being a protein crosslinker, can react with specific proteins to modify their structure. In the case of similar compounds, they have been observed to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, to modify lysine residues . This modification can alter the function of the protein, leading to various downstream effects.
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as succinic anhydride, with an amine to form the pyrrolidinone ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiazole Ring: The thiazole ring is typically formed by the reaction of a thioamide with a haloketone.
Coupling Reactions: The final step involves coupling the synthesized rings through appropriate linkers and reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c20-11(8-18-12(21)2-3-13(18)22)15-6-4-10-9-23-14(17-10)19-7-1-5-16-19/h1,5,7,9H,2-4,6,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENKUMAKLGQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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